molecular formula C13H20N4O B1399458 3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide CAS No. 1316217-55-6

3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide

Cat. No.: B1399458
CAS No.: 1316217-55-6
M. Wt: 248.32 g/mol
InChI Key: XLKWXUDLBSMKKF-UHFFFAOYSA-N
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Description

“3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecules are often connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .

Scientific Research Applications

  • Crystalline Forms and Conformations : A study on a related compound, risperidone (which shares structural similarities with the specified compound), revealed interesting crystalline forms and molecular conformations. These insights are valuable for understanding the physical properties and potential applications of similar compounds (Wang, Zhou, & Hu, 2006).

  • Molecular Structure and Hydrogen-Bonded Assembly : Research on various pyrimidine derivatives, including ones closely related to the specified compound, showed different ring conformations and electronic structures. This has implications for the compound's reactivity and potential applications in areas like material science and pharmaceuticals (Acosta et al., 2013).

  • Anticancer Properties : A study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which are structurally similar to the specified compound, highlighted their potential in anticancer therapy. These compounds showed significant anti-angiogenic and DNA cleavage activities, suggesting their use as anticancer agents (Kambappa et al., 2017).

  • Antimicrobial Activity : Research involving pyrimidine and piperidine derivatives has demonstrated significant antimicrobial activity. This suggests the potential of the specified compound or its derivatives in the development of new antimicrobial agents (Desai, Makwana, & Senta, 2016).

  • Anticonvulsant Drugs : Studies on anticonvulsant compounds with structures similar to the specified compound have provided insights into their structural and electronic properties, which are crucial for understanding their pharmacological actions (Georges et al., 1989).

Properties

IUPAC Name

3-(2-methyl-6-piperidin-4-ylpyrimidin-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-9-16-11(2-3-13(14)18)8-12(17-9)10-4-6-15-7-5-10/h8,10,15H,2-7H2,1H3,(H2,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKWXUDLBSMKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C2CCNCC2)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide
Reactant of Route 2
3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide
Reactant of Route 3
3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide
Reactant of Route 4
3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide
Reactant of Route 6
3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide

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